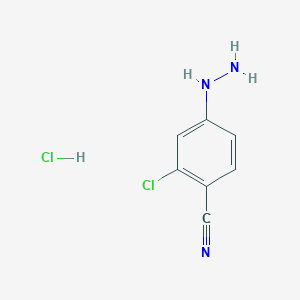
2,5-Dichloro-4,6-dimethylpyrimidine
描述
2,5-Dichloro-4,6-dimethylpyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is notable for its two chlorine atoms at positions 2 and 5 and two methyl groups at positions 4 and 6, giving it unique chemical properties and reactivity.
作用机制
Mode of Action
2,5-Dichloro-4,6-dimethylpyrimidine is a chlorinated pyrimidine derivative. It can undergo nucleophilic aromatic substitution reactions . The chlorine atoms on the pyrimidine ring can be replaced by other groups, such as amino or alkyl groups, in the presence of a suitable nucleophile . This allows the compound to form various derivatives, potentially interacting with different biological targets.
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in nucleic acid synthesis and metabolism, which are fundamental biochemical pathways in all living organisms .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, have been calculated . It has a high GI absorption and is BBB permeant . These properties suggest that the compound could be well-absorbed and distributed in the body.
Result of Action
Given its potential to form various derivatives through nucleophilic substitution reactions, it could interact with different cellular targets and exert diverse effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and the presence of a suitable nucleophile, can affect its ability to undergo nucleophilic substitution reactions . Moreover, its stability and reactivity could be influenced by storage conditions .
准备方法
2,5-Dichloro-4,6-dimethylpyrimidine can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-4,6-dimethylpyrimidine with chlorine gas under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination. Industrial production methods often utilize microwave-assisted synthesis, which significantly reduces reaction times and improves yield compared to conventional heating methods .
化学反应分析
2,5-Dichloro-4,6-dimethylpyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by various nucleophiles, such as amines or thiols, under acidic or basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents, such as palladium-catalyzed Suzuki-Miyaura coupling, to form more complex structures.
科学研究应用
相似化合物的比较
2,5-Dichloro-4,6-dimethylpyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-6-methylpyrimidine: This compound has similar chlorine substitutions but differs in the position and number of methyl groups, affecting its reactivity and applications.
4,6-Dichloro-2-methylpyrimidine: Another related compound with different substitution patterns, used in the synthesis of pharmaceuticals like Dasatinib.
2,4-Dichloro-5-methylpyrimidine: This compound undergoes similar nucleophilic substitution reactions and is used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.
属性
IUPAC Name |
2,5-dichloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQQKYAEQGBNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295260 | |
| Record name | 2,5-Dichloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19573-83-2 | |
| Record name | 2,5-Dichloro-4,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19573-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)








